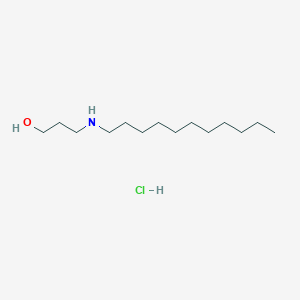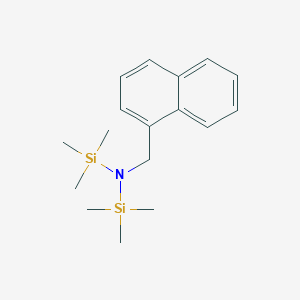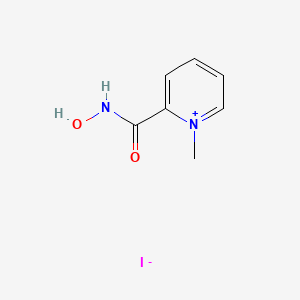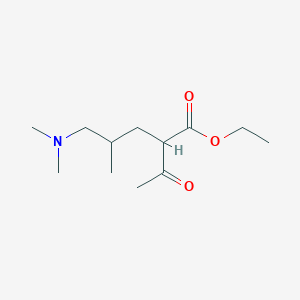![molecular formula C23H35N3O4 B14381069 1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} CAS No. 89985-49-9](/img/structure/B14381069.png)
1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-[(5-hydroxypentyl)amino]but-2-en-1-one groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} typically involves a multi-step process. One common method starts with the preparation of 2,6-diacetylpyridine, which is then subjected to Schiff-base condensation with 3-[(5-hydroxypentyl)amino]but-2-en-1-one under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in redox reactions, catalysis, or other biochemical processes. The hydroxyl and amino groups also allow the compound to form hydrogen bonds and interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypropyl)amino]but-2-en-1-one}
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxybutyl)amino]but-2-en-1-one}
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxyhexyl)amino]but-2-en-1-one}
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups. This combination allows for versatile chemical reactivity and the formation of diverse coordination complexes. Its structure also provides the potential for unique biological interactions and therapeutic applications.
Eigenschaften
CAS-Nummer |
89985-49-9 |
|---|---|
Molekularformel |
C23H35N3O4 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-(5-hydroxypentylamino)-1-[6-[3-(5-hydroxypentylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C23H35N3O4/c1-18(24-12-5-3-7-14-27)16-22(29)20-10-9-11-21(26-20)23(30)17-19(2)25-13-6-4-8-15-28/h9-11,16-17,24-25,27-28H,3-8,12-15H2,1-2H3 |
InChI-Schlüssel |
VPMFHANRAZQCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCCCCO)NCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)



![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)



![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)



![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
